molecular formula C13H14F3N3O B11749522 2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

Cat. No.: B11749522
M. Wt: 285.26 g/mol
InChI Key: JBNWAPJJEVQWFX-UHFFFAOYSA-N
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Description

2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a complex organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to a phenol group through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves multiple steps, starting with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone. The trifluoroethyl group is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the pyrazole derivative with a phenol derivative through an aminomethyl linkage, often using reductive amination techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene
  • 2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]aniline

Uniqueness

2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to the presence of the phenol group, which can participate in additional interactions compared to similar compounds. This can lead to different biological activities and applications.

Properties

Molecular Formula

C13H14F3N3O

Molecular Weight

285.26 g/mol

IUPAC Name

2-[[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C13H14F3N3O/c14-13(15,16)9-19-6-5-11(18-19)8-17-7-10-3-1-2-4-12(10)20/h1-6,17,20H,7-9H2

InChI Key

JBNWAPJJEVQWFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=NN(C=C2)CC(F)(F)F)O

Origin of Product

United States

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